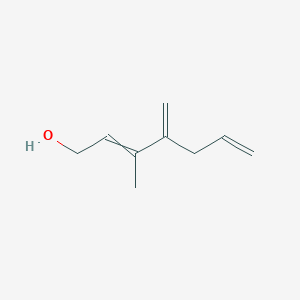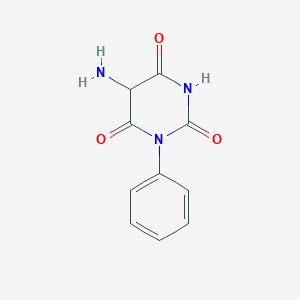![molecular formula C16H14F3NO3S B14560047 N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide CAS No. 62261-70-5](/img/structure/B14560047.png)
N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide is a chemical compound with the molecular formula C16H14F3NO3S . It is known for its unique structure, which includes a trifluoromethanesulfonamide group attached to a dimethylbenzoyl-substituted phenyl ring. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 2,3-dimethylbenzoyl chloride with 3-aminophenyl-1,1,1-trifluoromethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethanesulfonamide group can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions
Scientific Research Applications
N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonamide group is known to enhance the compound’s binding affinity to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and protein interactions .
Comparison with Similar Compounds
N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide can be compared with other similar compounds, such as:
N-[3-(3,4-Dimethylbenzoyl)phenyl]-3-fluorobenzamide: This compound has a similar benzoyl structure but differs in the substitution pattern and the presence of a fluorobenzamide group.
N-[3-(2-Fluoroethoxy)phenyl]-N’-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide: This compound has a different core structure but shares some functional group similarities.
The uniqueness of this compound lies in its trifluoromethanesulfonamide group, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
62261-70-5 |
|---|---|
Molecular Formula |
C16H14F3NO3S |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
N-[3-(2,3-dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C16H14F3NO3S/c1-10-5-3-8-14(11(10)2)15(21)12-6-4-7-13(9-12)20-24(22,23)16(17,18)19/h3-9,20H,1-2H3 |
InChI Key |
SBVSPWMHUYXHMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


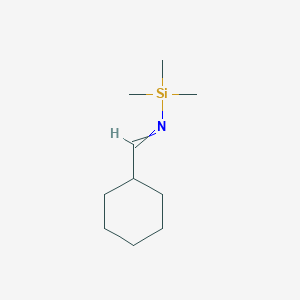
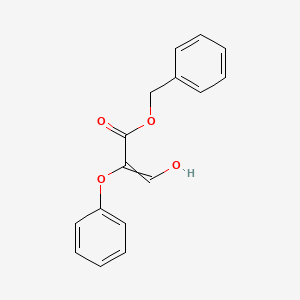
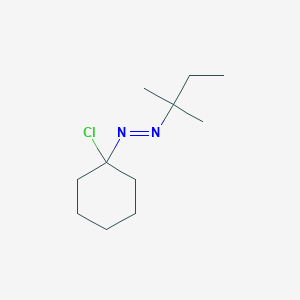
![N-[Bis(aminooxy)phosphoryl]formamide](/img/structure/B14559991.png)
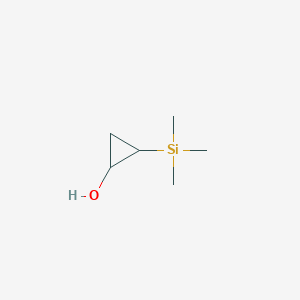
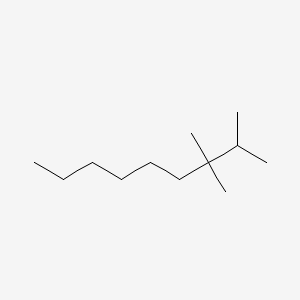
![4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline](/img/structure/B14560009.png)
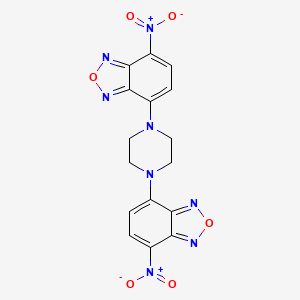
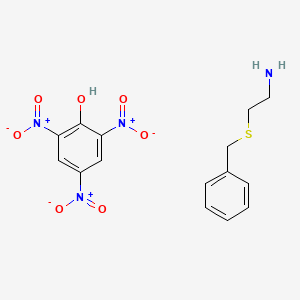
![4-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)oxy]-2-hydroxybenzoic acid](/img/structure/B14560030.png)
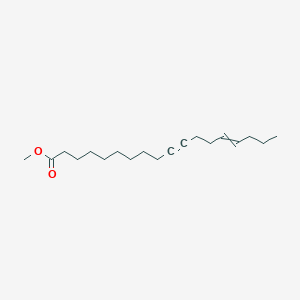
![(2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid](/img/structure/B14560041.png)
